(+)-Thienamycin

Description

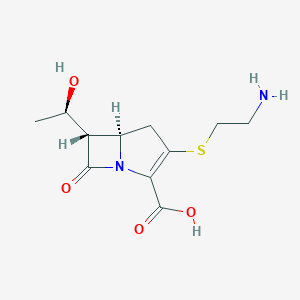

Structure

3D Structure

Propriétés

IUPAC Name |

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDDRNSBRWANNC-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975412 | |

| Record name | (+)-Thienamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59995-64-1, 65750-57-4 | |

| Record name | (+)-Thienamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59995-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thienamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thienamycin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Thienamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIENAMYCIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIENAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Era in β-Lactams: A Technical History of (+)-Thienamycin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of (+)-Thienamycin, the first carbapenem antibiotic, marked a pivotal moment in the fight against bacterial infections. Isolated from the soil bacterium Streptomyces cattleya, this groundbreaking molecule exhibited a remarkably broad spectrum of activity and potent efficacy against both Gram-positive and Gram-negative pathogens, including those resistant to traditional β-lactam antibiotics.[1][2] This technical guide delves into the history of this compound, detailing its discovery, the challenges of its isolation and characterization, its potent antibacterial activity, and the innovative solutions developed to overcome its inherent instability.

Discovery and Initial Screening

The journey to Thienamycin began in 1976 with a screening program designed to identify inhibitors of bacterial peptidoglycan biosynthesis.[1][2] Fermentation broths from Streptomyces cattleya (initially designated MA4297, NRRL 8057) showed promising activity in this screen.[3][4] The screening process was designed to specifically select for compounds that targeted the bacterial cell wall, a crucial structure absent in mammalian cells, thus promising a high therapeutic index.

Experimental Protocols: Screening for Peptidoglycan Biosynthesis Inhibitors

While the exact, detailed protocol used for the discovery of Thienamycin is not fully available in public literature, a general methodology for such screens involves a multi-step process:

-

Primary Screen: Culture broths of soil isolates are tested for their antimicrobial activity against a bacterium with a cell wall, such as Bacillus subtilis, and a bacterium lacking a cell wall, like Acholeplasma laidlawii. Cultures active against B. subtilis but inactive against A. laidlawii are selected for further investigation.

-

Secondary Screen: The selected broths are then tested for their ability to specifically inhibit the incorporation of radiolabeled precursors into the peptidoglycan of a test organism. A common method involves monitoring the incorporation of meso-[³H]diaminopimelic acid (a peptidoglycan-specific amino acid) and comparing it to the incorporation of a general protein precursor like L-[¹⁴C]leucine into the acid-insoluble fraction of growing bacterial cells. A specific inhibitor of cell wall synthesis will prevent the incorporation of the former without significantly affecting the latter.

-

Tertiary Screen: To exclude large, non-drug-like molecules, a molecular weight cut-off is often employed, for instance, by passing the active fractions through a Diaflo UM-2 membrane to select for compounds with a molecular weight under 1,000 daltons.

This systematic approach allowed for the identification of culture broths containing a novel, potent inhibitor of peptidoglycan synthesis, which was later identified as Thienamycin.

Isolation and Purification: A Battle Against Instability

The isolation of Thienamycin proved to be a formidable challenge due to its extreme chemical instability, particularly in concentrated solutions and at pH values above neutral.[1][5] The strained β-lactam ring makes it highly susceptible to hydrolysis and reaction with nucleophiles.[3][4]

Experimental Protocol: Isolation of this compound

The following protocol is a summary of the multi-step chromatographic procedure developed for the isolation of Thienamycin from the fermentation broth of S. cattleya:

-

Adsorption to Cation Exchange Resin: The clarified fermentation broth was first passed through a column of Dowex 50, a strong cation exchange resin. Thienamycin, being zwitterionic, adsorbs to the resin.

-

Elution and Anion Exchange Chromatography: The antibiotic was eluted from the Dowex 50 resin and then passed through a column of Dowex 1, a strong anion exchange resin, to remove acidic impurities.

-

Further Cation Exchange Chromatography: The eluate from the Dowex 1 column was then subjected to another round of chromatography on Dowex 50 for further purification.

-

Gel Filtration Chromatography: The partially purified Thienamycin was then chromatographed on a Bio-Gel P2 column, a polyacrylamide gel filtration resin, to separate it from other small molecules.

-

Final Purification and Desalting: The final step involved chromatography on an XAD-2 column, a non-polar polymeric adsorbent, for purification and desalting of the final product.

This laborious process, conducted under carefully controlled conditions to minimize degradation, eventually yielded Thienamycin in greater than 90% purity, enabling its structural elucidation.[2]

Structure Elucidation

The definitive structure of this compound was elucidated in 1979 through a combination of spectroscopic techniques.[2] The molecule was found to possess the elemental composition C₁₁H₁₆N₂O₄S, with a molecular weight of 272.18.[3][4]

Analytical Techniques

-

Ultraviolet (UV) Spectroscopy: Thienamycin exhibits a distinctive UV absorption maximum at 297 nm (ε = 7,900).[3][4]

Figure 1. Chemical structure of this compound.

Antibacterial Activity

This compound demonstrated an exceptionally broad spectrum of potent antibacterial activity, inhibiting a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics available at the time.[6][7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of Thienamycin against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | ≤ 0.031 - 0.5 |

| Streptococcus pneumoniae | ≤ 0.031 |

| Streptococcus pyogenes | ≤ 0.031 |

| Enterococcus faecalis | 1.0 |

| Escherichia coli | 0.1 - 4.0 |

| Pseudomonas aeruginosa | ≤ 4.0 |

| Enterobacter spp. | ≤ 4.0 |

| Serratia marcescens | ≤ 4.0 |

| Bacteroides fragilis | Highly active |

Data compiled from multiple sources.[8][9]

Experimental Protocol: MIC Determination by Broth Microdilution

The MIC values are typically determined using a standardized broth microdilution method:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

The Challenge of Instability and the Birth of Imipenem

The clinical development of Thienamycin was hampered by its inherent chemical instability.[5] The molecule is particularly unstable in aqueous solutions at physiological pH, with its β-lactam ring being susceptible to hydrolysis.[3][4] This instability also posed significant challenges for its formulation and storage.

Quantitative Data: Instability of Carbapenems

While specific half-life data for Thienamycin under various conditions is scarce in historical literature, studies on its close derivative, imipenem, provide insight into the stability challenges.

| pH | Half-life of Imipenem at 37°C (hours) |

| 6.0 | ~20 |

| 7.4 | ~10 |

| 8.0 | <5 |

This data is illustrative and based on studies of imipenem, a more stable derivative.

This inherent instability led to the development of a more stable crystalline derivative, N-formimidoyl thienamycin, known as imipenem .[5] Imipenem retained the broad-spectrum antibacterial activity of the parent compound and had significantly improved stability.[5]

However, a new challenge emerged with imipenem: it was rapidly metabolized in the kidneys by a renal dehydropeptidase-I (DHP-I) enzyme.[10][11] To overcome this, a specific inhibitor of DHP-I, cilastatin , was developed to be co-administered with imipenem.[10][11] This combination, known as Primaxin®, ensured that therapeutic concentrations of the active antibiotic could be maintained in the body.

Biosynthesis of Thienamycin

The biosynthetic pathway of Thienamycin in S. cattleya is distinct from that of classical β-lactams like penicillins and cephalosporins.[12] Isotope labeling studies have identified the primary precursors of the Thienamycin molecule.

-

C6 and C7 of the β-lactam ring: Derived from acetate.

-

Hydroxyethyl side chain at C6: Both carbons are derived from the methyl group of methionine.

-

Cysteaminyl side chain at C2: Derived from the amino acid cysteine.

The genes responsible for Thienamycin biosynthesis are located in a gene cluster.

Figure 2. Precursors of Thienamycin Biosynthesis.

Conclusion

The discovery of this compound was a landmark achievement in antibiotic research. It introduced the potent and broad-spectrum carbapenem class of antibiotics, providing a new line of defense against resistant bacterial pathogens. The journey from its initial discovery in the fermentation broths of Streptomyces cattleya to the development of the clinically successful imipenem/cilastatin combination is a testament to the perseverance and ingenuity of the scientists involved. The story of Thienamycin highlights the critical interplay between natural product screening, the challenges of chemical instability, and the power of medicinal chemistry to overcome these obstacles, ultimately leading to a life-saving therapeutic agent.

References

- 1. Four enzymes define the incorporation of coenzyme A in thienamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutational Analysis of the Thienamycin Biosynthetic Gene Cluster from Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-Depth Technical Guide to the (+)-Thienamycin Biosynthesis Pathway in Streptomyces cattleya

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic, was first isolated from the soil bacterium Streptomyces cattleya.[1][2] Its unique carbapenem structure confers resistance to most bacterial β-lactamases, making it a crucial scaffold for the development of last-resort antibiotics like imipenem.[3][4] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and regulatory mechanisms. It is intended to serve as a resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology.

The Thienamycin Biosynthetic Gene Cluster (thn)

The genetic blueprint for thienamycin biosynthesis in S. cattleya is located on a large linear megaplasmid, pSCAT.[5] The biosynthetic gene cluster, designated thn, spans approximately 25.4 kb and contains 22 open reading frames (ORFs), initially labeled thnA to thnV.[6] Mutational analyses have been instrumental in assigning functions to many of these genes, revealing a complex interplay of enzymes responsible for the assembly of the carbapenem core, the attachment of the characteristic side chains, and the regulation of the entire pathway.[6][7]

The Biosynthetic Pathway: From Primary Metabolites to Thienamycin

The biosynthesis of thienamycin is a multi-step process that utilizes precursors from primary metabolism. The core carbapenem structure is derived from glutamate and acetate, while the two side chains, the C-6 hydroxyethyl group and the C-2 cysteaminyl thioether, originate from methionine and coenzyme A, respectively.[8][9]

Formation of the Carbapenem Core

The initial steps in thienamycin biosynthesis are believed to mirror those of simpler carbapenems, involving the condensation of acetate and glutamate derivatives to form the bicyclic carbapenam ring. While the precise sequence of events is still under investigation, key enzymes encoded by the thn cluster have been implicated in this process.

-

ThnE and ThnM: These enzymes are homologous to CarB and CarA, respectively, which are involved in the biosynthesis of the simple carbapenem, (5R)-carbapenem-3-carboxylic acid.[8] It is proposed that ThnE and ThnM catalyze the initial steps of forming the carbapenam nucleus.[8][10]

-

Proposed Intermediate: Studies involving mutants of the thn gene cluster have led to the detection of a compound with a mass corresponding to carbapenam-3-carboxylic acid, suggesting it may be an early intermediate in the pathway.[6][11]

Installation of the C-6 Hydroxyethyl Side Chain

A defining feature of thienamycin is the hydroxyethyl side chain at the C-6 position. Early labeling studies demonstrated that both carbons of this side chain are derived from the methyl group of methionine, indicating two successive methylation events.[9]

-

Radical SAM Enzymes: The thn cluster encodes several radical S-adenosylmethionine (rSAM) enzymes, including ThnK, ThnL, and ThnP, which are often involved in complex methylation reactions.[10] ThnK has been shown to be involved in the formation of the ethyl side chain.[10]

Generation and Attachment of the C-2 Cysteaminyl Side Chain

The cysteaminyl thioether at the C-2 position is crucial for thienamycin's potent antibacterial activity. Contrary to early hypotheses of direct cysteine incorporation, recent biochemical studies have revealed that the cysteamine moiety is derived from the stepwise degradation of coenzyme A (CoA).[6][8] This process is catalyzed by a trio of enzymes encoded within the thn cluster.

-

ThnR (Nudix hydrolase): Cleaves CoA to produce 4'-phosphopantetheine.[8]

-

ThnH (Hydrolase): Removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.[8]

-

ThnT (Acylase): Hydrolyzes the amide bond in pantetheine to release cysteamine.[8]

The attachment of the cysteamine side chain to the carbapenem core is a key step that is still being elucidated.

Late-Stage Modifications and N-Acetylthienamycin Formation

Following the assembly of the core structure and attachment of the side chains, further modifications are necessary to yield the final active compound.

-

ThnG (Oxidoreductase): The accumulation of a compound with a mass corresponding to 2,3-dihydrothienamycin in a thnG mutant suggests that ThnG is responsible for the final desaturation step to form the double bond in the five-membered ring of thienamycin.[6][11]

-

ThnF (N-acetyltransferase): S. cattleya also produces a cometabolite, N-acetylthienamycin. The enzyme ThnF has been shown to be capable of N-acetylating a model compound containing cysteamine in the presence of acetyl-CoA, indicating its role in the formation of this derivative.[8]

Quantitative Data

While specific enzyme kinetic parameters for the Thn enzymes are not yet available in the literature, the impact of gene inactivations on thienamycin production provides valuable quantitative insights into the roles of these genes.

| Gene Inactivated | Effect on Thienamycin Production | Putative Function of Gene Product | Reference |

| thnL | Abolished | Radical SAM enzyme, early biosynthesis | [6] |

| thnN | Abolished | Unknown, early biosynthesis | [6] |

| thnO | Abolished | Unknown, early biosynthesis | [6] |

| thnP | Abolished | Radical SAM enzyme | [6] |

| thnI | Abolished | LysR-type transcriptional regulator | [6] |

| thnG | 2- to 3-fold increase | Oxidoreductase (final desaturation step) | [6] |

| thnR | Not affected under tested conditions | Nudix hydrolase (CoA processing) | [6] |

| thnT | Not affected under tested conditions | Acylase (CoA processing) | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the thienamycin biosynthesis pathway. These are generalized protocols and may require optimization for specific laboratory conditions.

Gene Inactivation in Streptomyces cattleya

Insertional mutagenesis is a common technique to disrupt gene function in Streptomyces.

1. Construction of the Gene Disruption Vector: a. A suicide vector (unable to replicate in Streptomyces) containing a selectable marker (e.g., apramycin resistance) is used. b. An internal fragment of the target thn gene is cloned into the suicide vector.

2. Intergeneric Conjugation: a. The constructed vector is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002). b. The E. coli donor strain is conjugated with Streptomyces cattleya spores on a suitable agar medium (e.g., MS agar). c. Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the selectable marker on the vector (e.g., apramycin) and a counter-selective antibiotic for E. coli (e.g., nalidixic acid).

3. Verification of Mutants: a. Genomic DNA is isolated from the putative mutants. b. PCR analysis using primers flanking the target gene is performed to confirm the single-crossover integration of the vector. c. Southern blot analysis can be used for further confirmation.

HPLC-MS Analysis of Thienamycin and Intermediates

1. Sample Preparation: a. S. cattleya wild-type and mutant strains are grown in a suitable production medium (e.g., R5A liquid medium). b. Culture supernatants are collected at various time points. c. Supernatants are clarified by centrifugation and filtration.

2. HPLC-MS Analysis: a. A reversed-phase C18 column is typically used for separation. b. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid, is employed. c. Mass spectrometry is performed in positive ion mode. d. Thienamycin and its intermediates are detected by selected ion monitoring (SIM) or selected reaction monitoring (SRM) based on their specific mass-to-charge ratios (m/z). For example, thienamycin can be detected at m/z 273.[8]

Protein Expression and Purification of Thn Enzymes

1. Gene Cloning and Expression: a. The target thn gene is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag). b. The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Protein expression is induced under optimized conditions (e.g., temperature, IPTG concentration).

2. Cell Lysis and Protein Purification: a. Cells are harvested by centrifugation and lysed (e.g., by sonication). b. The soluble protein fraction is clarified by centrifugation. c. The tagged protein is purified by affinity chromatography (e.g., Ni-NTA for His-tagged proteins). d. Further purification steps like size-exclusion chromatography may be necessary.

Enzyme Assays

The specific assay for each Thn enzyme will depend on its function. As an example, a coupled enzyme assay can be used for the CoA processing enzymes.

1. Coupled Assay for ThnR, ThnH, and ThnT: a. Recombinant ThnR, ThnH, and ThnT are purified. b. The enzymes are incubated individually or in combination with CoA as the initial substrate. c. The reaction products (4'-phosphopantetheine, pantetheine, and cysteamine) are detected and quantified by HPLC-MS.

Quantitative Real-Time PCR (qRT-PCR) for thn Gene Expression

1. RNA Extraction and cDNA Synthesis: a. Total RNA is extracted from S. cattleya cultures grown under different conditions or from different mutant backgrounds. b. RNA quality is assessed, and genomic DNA is removed. c. RNA is reverse transcribed into cDNA using a reverse transcriptase.

2. qRT-PCR: a. qRT-PCR is performed using primers specific for the thn genes of interest and a suitable reference gene (e.g., hrdB). b. A fluorescent dye (e.g., SYBR Green) is used to monitor DNA amplification in real-time. c. The relative expression levels of the thn genes are calculated using the ΔΔCt method.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound in Streptomyces cattleya.

Caption: Experimental workflow for gene inactivation and phenotypic analysis.

Caption: Transcriptional regulation of the thn gene cluster by ThnI.

References

- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 3. Frontiers | Combinatorial Effect of ARTP Mutagenesis and Ribosome Engineering on an Industrial Strain of Streptomyces albus S12 for Enhanced Biosynthesis of Salinomycin [frontiersin.org]

- 4. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Large-Scale Transposition Mutagenesis of Streptomyces coelicolor Identifies Hundreds of Genes Influencing Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of imipenem (N-formimidoyl thienamycin) in human plasma and urine by high-performance liquid chromatography, comparison with microbiological methodology and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genomewide insertional mutagenesis in Streptomyces coelicolor reveals additional genes involved in morphological differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocols - ActinoBase [actinobase.org]

An In-depth Technical Guide on the Mechanism of Action of (+)-Thienamycin on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Thienamycin, a potent naturally derived β-lactam antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of its mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs), the critical enzymes in peptidoglycan biosynthesis. This document includes quantitative data on its binding affinities and antimicrobial efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Discovered in Streptomyces cattleya, this compound was the first of the carbapenem class of antibiotics.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its resistance to many β-lactamase enzymes, has made it a subject of significant scientific interest.[1] This guide delves into the core of its antibacterial action: the disruption of peptidoglycan synthesis, a process vital for bacterial integrity and survival.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Similar to other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] The bacterial cell wall, a rigid structure composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. Peptidoglycan synthesis is a multi-step process culminating in the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound acts as a suicide inhibitor of these transpeptidases.[3] Its strained β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBP, leading to the acylation of a serine residue in the enzyme's active site. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP and halting peptidoglycan cross-linking.[4] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in morphological changes, such as the formation of spheroplasts, and ultimately, cell lysis.[1][5]

Targeting Penicillin-Binding Proteins (PBPs)

This compound exhibits a high affinity for a range of PBPs. In Escherichia coli, it preferentially binds to PBP-1 and PBP-2, which are primarily involved in cell wall elongation.[1][5] It also demonstrates high affinity for PBPs 4, 5, and 6, while showing a lower affinity for PBP-3, which is associated with septum formation during cell division.[1][5] This preferential binding to elongation-specific PBPs leads to the formation of large, osmotically fragile, spherical cells before lysis occurs.[1][5]

Quantitative Data

Due to the inherent instability of this compound, much of the quantitative analysis has been performed on its more stable derivative, N-formimidoyl thienamycin (imipenem). The mechanism of action is considered to be highly similar.

PBP Binding Affinity

The following table summarizes the 50% inhibitory concentrations (IC50) of imipenem for various PBPs in Escherichia coli and Pseudomonas aeruginosa. A lower IC50 value indicates a higher binding affinity.

| Organism | PBP Target | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP-1a | ~0.1 | [4] |

| PBP-1b | ~0.1 | [4] | |

| PBP-2 | <0.1 | [4] | |

| PBP-3 | >10 | [4] | |

| PBP-4 | <0.1 | [4] | |

| PBP-5 | ~0.5 | [4] | |

| PBP-6 | ~0.5 | [4] | |

| Pseudomonas aeruginosa | PBP-1a | ~0.5 | [4] |

| PBP-1b | ~0.5 | [4] | |

| PBP-2 | <0.1 | [4] | |

| PBP-3 | >10 | [4] | |

| PBP-4 | <0.1 | [4] |

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of N-formimidoyl thienamycin (imipenem) required to inhibit the growth of various clinically relevant bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible | 0.015 - 0.06 | [6] |

| Methicillin-Resistant | 3.12 - 12.5 | [6] | |

| Escherichia coli | Multiple Isolates | 0.06 - 0.25 | [6] |

| Pseudomonas aeruginosa | Multiple Isolates | 0.5 - 4.0 | [6] |

| Enterococcus faecalis | Multiple Isolates | 0.5 - 2.0 | [7] |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015 | [6] |

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol details a competitive binding assay to determine the affinity of this compound for bacterial PBPs using radiolabeled penicillin G.

Materials:

-

Bacterial cell culture (e.g., E. coli)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

-

This compound solutions of varying concentrations

-

[14C]Benzylpenicillin (radiolabeled penicillin G)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Membrane Preparation:

-

Grow bacterial cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in lysis buffer and lyse by sonication or French press.

-

Centrifuge the lysate at low speed to remove unlysed cells and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer.

-

-

Competitive Binding:

-

Incubate aliquots of the membrane preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C).

-

Add a saturating concentration of [14C]benzylpenicillin to each reaction and incubate for a further 10 minutes.

-

Stop the reaction by adding an excess of non-radiolabeled penicillin G and placing the samples on ice.

-

-

SDS-PAGE and Detection:

-

Solubilize the membrane proteins in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

-

Data Analysis:

-

Quantify the band intensity corresponding to each PBP.

-

Plot the percentage of [14C]benzylpenicillin binding against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin.

-

Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound stock solution

-

Sterile Mueller-Hinton broth (or other appropriate growth medium)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add 50 µL of the diluted inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Spectrophotometric Bacterial Cell Lysis Assay

This protocol outlines a method to monitor the kinetics of bacterial cell lysis induced by this compound by measuring the decrease in optical density.

Materials:

-

Bacterial cell culture in logarithmic growth phase

-

This compound solution

-

Spectrophotometer and cuvettes

Procedure:

-

Culture Preparation:

-

Grow a bacterial culture to an optical density (OD) at 600 nm of approximately 0.4-0.6.

-

-

Lysis Monitoring:

-

Add a specific concentration of this compound to the bacterial culture. A control culture with no antibiotic should be run in parallel.

-

Immediately begin monitoring the OD600 of both the treated and control cultures at regular time intervals (e.g., every 15-30 minutes) for several hours.

-

-

Data Analysis:

-

Plot the OD600 values against time for both the treated and control cultures.

-

A significant and sustained decrease in the OD600 of the treated culture compared to the control indicates cell lysis.

-

Visualizations

Signaling Pathway of Thienamycin's Action

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for PBP Binding Assay

Caption: Workflow for the competitive PBP binding assay.

Conclusion

This compound remains a cornerstone in the study of antibiotic mechanisms. Its potent inhibition of bacterial cell wall synthesis through the irreversible acylation of penicillin-binding proteins provides a clear and effective mode of bactericidal action. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic discovery and development, facilitating further investigation into this important class of antimicrobial agents.

References

- 1. Binding of Thienamycin and Clavulanic Acid to the Penicillin-Binding Proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of thienamycin and clavulanic acid to the penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility of Gram-Positive Cocci to Various Antibiotics, Including Cefotaxime, Moxalactam, and N-Formimidoyl Thienamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Spectrum of (+)-Thienamycin Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thienamycin, a naturally occurring carbapenem antibiotic isolated from Streptomyces cattleya, exhibits a remarkably broad spectrum of potent bactericidal activity against a wide range of gram-negative and gram-positive bacteria.[1][2] Its efficacy extends to many pathogens resistant to other β-lactam antibiotics, a characteristic attributed to its high stability against bacterial β-lactamases.[1][2] This technical guide provides an in-depth analysis of the biological activity of this compound against clinically relevant gram-negative bacteria. It includes a comprehensive summary of its in vitro activity, a detailed description of its mechanism of action, and standardized experimental protocols for its evaluation.

In Vitro Activity Spectrum

This compound and its more stable derivative, imipenem, demonstrate exceptional in vitro activity against a majority of clinically important gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thienamycin and imipenem against various gram-negative species. The data presented are a compilation from multiple studies and represent the concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

| Gram-Negative Bacteria | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | Imipenem | 0.12 - 0.25 | 0.25 - 0.5 | [3][4] |

| Klebsiella pneumoniae | Imipenem | 0.12 - 0.25 | 0.25 - 0.5 | [3][4] |

| Pseudomonas aeruginosa | Imipenem | 1.0 - 4.0 | 4.0 - 8.0 | [3][4][5][6] |

| Enterobacter spp. | Thienamycin | ≤0.1 - 0.78 | 0.78 - 12.5 | [7][8] |

| Enterobacter spp. | Imipenem | 0.12 - 0.5 | 0.5 - 2.0 | [1][5] |

| Serratia marcescens | Thienamycin | ≤0.1 - 1.56 | 3.12 - 25 | [7][8] |

| Serratia marcescens | Imipenem | 0.25 - 1.0 | 1.0 - 4.0 | [1][5] |

Mechanism of Action: Inhibition of Cell Wall Synthesis and Subsequent Lysis

The primary mechanism of action of this compound involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is initiated by the covalent binding of thienamycin to Penicillin-Binding Proteins (PBPs).[2][9][10]

Targeting Penicillin-Binding Proteins (PBPs)

Thienamycin exhibits a high affinity for multiple PBPs in gram-negative bacteria, with a particular preference for PBP-1 and PBP-2 in Escherichia coli.[2] These proteins are crucial transpeptidases and transglycosylases involved in the final steps of peptidoglycan assembly, specifically the cross-linking of peptide side chains which provides the cell wall with its structural integrity.[9][10][11] By binding to the active site of these enzymes, thienamycin effectively blocks their catalytic activity.[10][11]

Downstream Signaling Cascade to Cell Lysis

The inhibition of PBP-mediated peptidoglycan cross-linking triggers a cascade of events culminating in bacterial cell death.

Caption: Signaling pathway of this compound leading to bacterial cell lysis.

The weakened peptidoglycan structure, unable to withstand the internal osmotic pressure of the cell, leads to morphological changes such as filamentation or the formation of spheroplasts.[11] Concurrently, the disruption of cell wall synthesis is believed to trigger the activity of endogenous autolytic enzymes (autolysins).[12][13][14][15] These enzymes further degrade the peptidoglycan matrix, leading to the formation of pores in the cell wall and ultimately resulting in cell lysis.[12][13][14]

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against gram-negative bacteria using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

Broth Microdilution MIC Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology

3.2.1. Materials

-

This compound or Imipenem standard powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer or McFarland turbidity standards

-

Quality control bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[21][22][23][24][25]

-

Test bacterial isolates

3.2.2. Preparation of Antimicrobial Stock Solution [26][27][28][29][30]

-

Accurately weigh the required amount of thienamycin or imipenem powder.

-

Dissolve the powder in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Due to the instability of thienamycin in solution, it is recommended to prepare fresh stock solutions for each experiment or store aliquots at -60°C or lower for a limited time.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3.2.3. Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.2.4. Broth Microdilution Procedure [16][17][18][19][20]

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. This will result in a final volume of 200 µL and the desired final bacterial concentration.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

3.2.5. Interpretation of Results

-

Following incubation, examine the microtiter plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3.2.6. Quality Control

-

Concurrently test the appropriate ATCC quality control strains.

-

The resulting MIC values for the QC strains must fall within the acceptable ranges as defined by the latest CLSI M100 document.[24]

Conclusion

This compound continues to be a cornerstone in the study of carbapenem antibiotics due to its potent and broad-spectrum activity against gram-negative bacteria. Its unique stability in the presence of β-lactamases makes it an effective agent against many resistant strains. Understanding its mechanism of action and employing standardized methods for susceptibility testing are crucial for its effective application in research and clinical settings. The data and protocols presented in this guide serve as a comprehensive resource for professionals in the field of antimicrobial drug discovery and development.

References

- 1. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imipenem Resistance among Gram-Negative and Gram-Positive Bacteria in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thienamycin: New Beta-Lactam Antibiotic with Potent Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endopeptidase-Mediated Beta Lactam Tolerance | PLOS Pathogens [journals.plos.org]

- 15. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. dokumen.pub [dokumen.pub]

- 21. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 22. clsi.org [clsi.org]

- 23. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nih.org.pk [nih.org.pk]

- 25. researchgate.net [researchgate.net]

- 26. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]

- 27. studylib.net [studylib.net]

- 28. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)-Thienamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, the first discovered member of the carbapenem class of β-lactam antibiotics, remains a landmark molecule in the field of antibacterial drug discovery. Isolated in 1976 from the fermentation broths of Streptomyces cattleya, its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains, and its high potency, immediately distinguished it from previously known antibiotics.[1][2][3] However, its inherent chemical instability in solution posed significant challenges for its clinical development.[4] This guide provides a detailed technical overview of the elucidation of the complex molecular structure and absolute stereochemistry of this compound, a critical foundation for the subsequent development of stable and clinically successful carbapenem analogs like imipenem.

Molecular Structure and Absolute Configuration

The definitive structure and absolute stereochemistry of this compound were established through a combination of spectroscopic techniques, chemical degradation, and X-ray crystallography of a key derivative. The IUPAC name for this compound is (5R,6S)-3-[(2-Aminoethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[5]

The core structure consists of a carbapenem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a five-membered pyrroline ring.[6] A key feature that distinguishes carbapenems from penicillins is the substitution of the sulfur atom in the five-membered ring with a carbon atom. The molecule possesses three contiguous chiral centers at positions C-5, C-6, and C-8, with the absolute configuration determined to be 5R, 6S, and 8R.[2]

A crucial aspect of its stereochemistry is the trans configuration of the protons at C-5 and C-6, which is in contrast to the cis arrangement found in penicillins and cephalosporins. This trans configuration, along with the (R)-stereochemistry of the 1-hydroxyethyl side chain at C-6, is believed to contribute significantly to thienamycin's resistance to many bacterial β-lactamase enzymes.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound relied heavily on spectroscopic analysis. The following table summarizes key quantitative data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as reported in the seminal 1978 paper by Albers-Schoenberg et al. in the Journal of the American Chemical Society.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| Molecular Weight | 272.32 g/mol | [5] |

| UV Absorption (λmax) | 297 nm (ε = 7,900) | [1][2] |

| ¹H NMR (D₂O, pD 6.8) | See Table 2 | [6] |

| ¹³C NMR (D₂O, pD 6.8) | See Table 3 | [6] |

Table 2: ¹H NMR Spectroscopic Data for this compound Recorded at 220 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal DSS.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-9 (CH₃) | 1.25 | d | 6.3 |

| H-11, H-12 (SCH₂CH₂N) | ~3.15 (multiplet with H-4) | m | |

| H-4 | ~3.15 (multiplet with H-11, H-12) | m | |

| H-6 | 3.38 | dd | 2.5, 6 |

| H-5 | 4.20 | m | |

| H-8 | 4.20 | m |

Table 3: ¹³C NMR Spectroscopic Data for this compound Recorded at 20 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal dioxane at 67.4 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-9 | 22.1 |

| C-11 | 29.4 |

| C-4 | 39.6 |

| C-5 | 53.3 |

| C-6 | 65.8 or 65.9 |

| C-8 | 65.9 or 65.8 |

| C-12 | Not reported |

| C-2 | 132.8 |

| C-3 | 137.6 |

| C-7 | 166.1 |

| C-10 (COOH) | 177.5 |

Experimental Protocols for Structure Elucidation

The determination of the intricate stereochemistry of this compound required a series of carefully designed experiments. Below are detailed methodologies for the key experiments cited in the primary literature.

X-ray Crystallography of N-acetylthienamycin methyl ester

Due to the inherent instability and difficulty in crystallizing native this compound, a more stable derivative, N-acetylthienamycin methyl ester, was prepared for single-crystal X-ray diffraction analysis. This was a pivotal experiment that confirmed the overall molecular structure and the relative stereochemistry of the chiral centers.

Methodology:

-

Derivative Preparation: this compound was first esterified, followed by acetylation of the primary amine of the cysteaminyl side chain to yield crystalline N-acetylthienamycin methyl ester.

-

Crystallization: Suitable single crystals for X-ray analysis were obtained by slow evaporation from a suitable solvent system (details not specified in the primary literature).

-

Data Collection: A single crystal was mounted on a goniometer head of an automated four-circle diffractometer. X-ray diffraction data were collected at room temperature using a suitable radiation source (e.g., Cu Kα or Mo Kα). The crystal system, space group, and unit cell dimensions were determined from the initial diffraction patterns.

-

Structure Solution and Refinement: The structure was solved using direct methods. The positions of the non-hydrogen atoms were located from the initial electron density map. The structure was then refined by full-matrix least-squares methods. Hydrogen atoms were typically placed in calculated positions and included in the refinement with fixed isotropic thermal parameters. The final refined structure provided the precise three-dimensional arrangement of the atoms, confirming the bicyclic core structure and the relative stereochemistry of the substituents.

Chemical Degradation for Determination of C-5 Absolute Configuration

The absolute configuration at C-5 was established by oxidative degradation of a derivative of this compound to a product of known absolute stereochemistry.

Methodology:

-

Derivative Preparation: A derivative of thienamycin, the enelactam 9 (as denoted in the 1978 J. Am. Chem. Soc. paper), was prepared.

-

Ozonolysis: A solution of the enelactam derivative in methylene chloride was cooled to -78 °C, and a stream of ozone was passed through the solution until a blue color persisted, indicating complete reaction.

-

Oxidative Workup: The reaction mixture was purged with nitrogen to remove excess ozone. The ozonide was then treated with hydrogen peroxide in glacial acetic acid at 25 °C to oxidize the intermediate fragments to carboxylic acids.

-

Hydrolysis: The resulting product was subjected to acid hydrolysis with 6 N hydrochloric acid at 100 °C to cleave amide and ester bonds.

-

Product Analysis: The residue from the hydrolysis was analyzed by NMR, TLC, and amino acid analysis. This revealed a mixture of aspartic acid and taurine.

-

Stereochemical Analysis: The optical rotation of the crude product mixture and circular dichroism (CD) measurements on the copper complex of the purified aspartic acid revealed the R configuration. Since the aspartic acid is derived from carbons 3, 4, 5, and 6 and the bridgehead nitrogen, the isolation of (R)-aspartic acid established the absolute configuration of C-5 in this compound as R.

Mosher's Method for Determination of C-8 Absolute Configuration

The absolute configuration of the secondary alcohol at C-8 in the hydroxyethyl side chain was determined using the Mosher's ester method, a technique that utilizes the NMR analysis of diastereomeric esters.

Methodology:

-

Derivative Preparation: A protected derivative of thienamycin, N-benzyloxycarbonylthienamycin benzyl ester, was prepared.

-

Esterification with Mosher's Acid Chlorides: Two separate reactions were carried out. In one, the thienamycin derivative was acylated with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). In the other, it was acylated with (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride. This resulted in the formation of two diastereomeric Mosher esters.

-

¹H NMR Analysis: The ¹H NMR spectra of the two purified diastereomeric esters were recorded.

-

Chemical Shift Comparison: The chemical shifts of the protons on either side of the newly formed ester linkage were carefully assigned and compared between the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) were calculated for protons on both sides of the chiral center.

-

Configuration Assignment: Based on the established model for Mosher's esters, the sign of the Δδ values for protons on either side of the carbinol center allows for the unambiguous assignment of the absolute configuration. For this compound, this analysis confirmed the R configuration at C-8.

Mandatory Visualizations

The following diagrams illustrate the key structural features and the logical workflow for determining the absolute configuration of this compound.

References

- 1. matilda.science [matilda.science]

- 2. THIENAMYCIN, A NEW β-LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]

- 3. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Antibacterial Spectrum of Naturally Produced (+)-Thienamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1976 from the fermentation broths of Streptomyces cattleya, (+)-Thienamycin stands as one of the most potent naturally produced antibiotics identified to date. Its discovery heralded the advent of the carbapenem class of β-lactam antibiotics, renowned for their exceptionally broad spectrum of activity. Thienamycin's potent antibacterial action extends across a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many strains resistant to other β-lactam antibiotics.[1][2][3] This is largely attributed to its unique structure, featuring a carbapenem core that confers resistance to hydrolysis by most bacterial β-lactamases.[4][5] Despite its remarkable efficacy, the inherent instability of the thienamycin molecule in solution has limited its direct clinical application.[5] This led to the development of more stable derivatives, most notably imipenem (N-formimidoyl thienamycin), which has seen widespread clinical use.[5][6] This technical guide provides an in-depth overview of the antibacterial spectrum of naturally produced this compound, supported by quantitative data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Data Presentation: Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound and its more stable derivative, imipenem, against a range of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values in micrograms per milliliter (µg/mL). It is important to note that while data for imipenem is extensive, specific MIC values for naturally produced this compound are less commonly reported in recent literature. However, studies have indicated that imipenem's antibacterial properties are significantly superior to thienamycin in terms of stability, though in some instances, thienamycin has been observed to be more potent, with imipenem having MICs that are sometimes double that of thienamycin.[5][7]

Table 1: In Vitro Activity against Gram-Positive Aerobic Bacteria

| Bacterial Species | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.016 - 0.5[8] |

| Staphylococcus aureus (Methicillin-resistant) | - | 27.2 (MIC90)[9] |

| Staphylococcus epidermidis | - | High activity[4] |

| Streptococcus pneumoniae | - | High activity[1] |

| Streptococcus pyogenes | - | High activity[3] |

| Enterococcus faecalis | - | 3.1 (MIC90)[9] |

| Enterococcus faecium | - | Resistant[4] |

| Listeria monocytogenes | - | Active[10] |

Table 2: In Vitro Activity against Gram-Negative Aerobic Bacteria

| Bacterial Species | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) |

| Escherichia coli | - | ≤0.25 (MIC90)[11] |

| Klebsiella pneumoniae | - | ≤0.25 (MIC90)[11] |

| Enterobacter spp. | Inhibition at ≤25 µg/mL (88% of isolates)[3] | ≤0.25 (MIC90)[11] |

| Serratia marcescens | Inhibition at ≤25 µg/mL (97% of isolates)[3] | ≤0.25 (MIC90)[11] |

| Proteus mirabilis | - | 0.5 (Mode MIC)[8] |

| Pseudomonas aeruginosa | - | <8 (98% of isolates)[4] |

| Acinetobacter spp. | - | ≤0.25 (MIC90)[11] |

| Haemophilus influenzae | - | 0.5 (Mode MIC)[8] |

| Neisseria gonorrhoeae | - | 0.25 - 1[8] |

| Pseudomonas maltophilia | - | Resistant (MIC50 >32)[9] |

| Pseudomonas cepacia | - | Resistant[4] |

Table 3: In Vitro Activity against Anaerobic Bacteria

| Bacterial Species | This compound MIC (µg/mL) | Imipenem (N-F-thienamycin) MIC (µg/mL) |

| Bacteroides fragilis group | - | 0.25 (MIC90)[12] |

| Bacteroides distasonis | - | Active[13] |

| Bacteroides thetaiotaomicron | - | Active[13] |

| Clostridium difficile | - | Some strains resistant[9] |

| Clostridium perfringens | - | 0.06 (Mode MIC)[8] |

| Anaerobic cocci | - | All tested strains inhibited by ≤1 µg/mL[8] |

Experimental Protocols

The determination of the antibacterial spectrum of thienamycin is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs). The following are detailed methodologies for two standard assays.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms, supplementation with lysed horse blood or other growth factors may be necessary.[10][14]

-

Antimicrobial Agent: Prepare a stock solution of this compound or imipenem in a suitable solvent and sterilize by filtration. Due to the instability of thienamycin in solution, fresh preparations are crucial.[5]

-

Microtiter Plates: Sterile 96-well microtiter plates.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[10]

2. Assay Procedure:

-

Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antimicrobial concentrations.

-

Prepare a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth).

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

3. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

1. Preparation of Materials:

-

Media: Mueller-Hinton Agar (MHA) is the standard. For anaerobic bacteria, a supplemented agar like Brucella blood agar is used.[15]

-

Antimicrobial Agent: Prepare a series of twofold dilutions of the antimicrobial agent from a stock solution.

-

Agar Plates: Add a defined volume of each antimicrobial dilution to molten and cooled agar (approximately 45-50°C) and pour into sterile petri dishes. Allow the agar to solidify.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

2. Assay Procedure:

-

Using a multipoint inoculator, apply a standardized inoculum of each test organism to the surface of the agar plates, starting with the plate containing the lowest antimicrobial concentration. An antibiotic-free plate should also be inoculated as a growth control.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.[11]

3. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism on the agar surface.

Mechanism of Action and Visualization

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Specifically, it targets the final step in peptidoglycan synthesis, which is the cross-linking of peptidoglycan chains. This process is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[16] Thienamycin forms a covalent bond with the active site of these enzymes, thereby inactivating them. The inhibition of peptidoglycan cross-linking leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

The following diagrams illustrate the mechanism of action of thienamycin and a general workflow for determining its antibacterial spectrum.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

Conclusion

Naturally produced this compound possesses a remarkably broad and potent antibacterial spectrum, a characteristic that has established the carbapenems as a critically important class of antibiotics. While its inherent instability has been a hurdle for direct clinical use, the extensive data available for its stable derivative, imipenem, underscores the powerful antimicrobial activity of the thienamycin scaffold. The methodologies outlined in this guide provide a framework for the accurate in vitro assessment of this and other novel antimicrobial agents. Understanding the potent and broad-spectrum activity of natural products like this compound continues to be vital for the ongoing development of new and effective treatments against multidrug-resistant bacteria.

References

- 1. Beta lactam antibiotics- Thienamycin, Monobactam & Beta lactamase inhibitor | PPTX [slideshare.net]

- 2. The antibacterial activity of thienamycin against multiresistant bacteria-comparison with beta-lactamase stable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. In vitro activity of MK0787 (N-formimidoyl thienamycin) and other beta-lactam compounds against Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of the in vitro spectrum of activity of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ecdc.europa.eu [ecdc.europa.eu]

- 11. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro activity of MK0787 (N-formimidoyl thienamycin) and other beta-lactam compounds against Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. goums.ac.ir [goums.ac.ir]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. pharmacy180.com [pharmacy180.com]

The Genetic Basis of (+)-Thienamycin Production in Streptomyces cattleya: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic, was first isolated from the soil bacterium Streptomyces cattleya. Its discovery marked the advent of the carbapenem class of antibiotics, which remain critically important for treating severe bacterial infections. Due to its inherent instability, thienamycin itself is not used clinically; however, its more stable derivatives, such as imipenem, are widely employed. Understanding the genetic blueprint for thienamycin biosynthesis is paramount for developing improved production strains and for the bio-engineering of novel carbapenem antibiotics. This technical guide provides an in-depth overview of the genetic basis of this compound production, detailing the biosynthetic gene cluster, the functions of key enzymes, regulatory networks, and the experimental methodologies used to elucidate this complex pathway.

The Thienamycin Biosynthetic Gene Cluster (thn)

The biosynthesis of thienamycin in Streptomyces cattleya is orchestrated by a dedicated gene cluster, designated as the thn cluster. This cluster spans approximately 25.4 kb and comprises 22 open reading frames (ORFs), from thnA to thnV. The genes within this cluster encode the core biosynthetic enzymes, regulatory proteins, and putative resistance and transport functions.

Table 1: Genes of the Thienamycin Biosynthetic Cluster in Streptomyces cattleya

| Gene | Proposed or Confirmed Function | Quantitative Data/Notes |

| Core Biosynthesis | ||

| thnE | β-lactam synthetase; involved in the formation of the carbapenam ring. | Homologous to CarB. |

| thnM | β-lactam synthetase; involved in the formation of the carbapenam ring. | Homologous to CarA. |

| thnG | 2-oxoglutarate-dependent dioxygenase; proposed to catalyze the final desaturation step to form the double bond in the thienamycin core. | A thnG mutant shows a 2- to 3-fold increase in thienamycin production and accumulates 2,3-dihydrothienamycin.[1] |

| thnK | Radical S-adenosylmethionine (rSAM) methylase; involved in the formation of the C6-ethyl side chain through sequential methylations.[2] | |

| thnL | Essential for thienamycin biosynthesis; function not fully elucidated. | A thnL mutant is a non-producer. |

| thnP | Essential for thienamycin biosynthesis; function not fully elucidated. | A thnP mutant is a non-producer. |

| thnQ | 2-oxoglutarate-dependent dioxygenase; putative role in carbapenem ring modification. | |

| Side Chain Biosynthesis | ||

| thnH | Phosphatase; involved in the cleavage of 4'-phosphopantetheine to pantetheine. | Part of the CoA truncation pathway for the cysteamine side chain.[3] |

| thnR | Pyrophosphatase; catalyzes the cleavage of coenzyme A (CoA) to 4'-phosphopantetheine. | Part of the CoA truncation pathway for the cysteamine side chain.[3] |

| thnT | Amidohydrolase; cleaves pantetheine to cysteamine. | Part of the CoA truncation pathway for the cysteamine side chain.[3] |

| thnF | N-acetyltransferase; likely responsible for the formation of N-acetylthienamycin. | |

| Regulation | ||

| thnI | LysR-type transcriptional activator; essential for the expression of a regulon of at least nine other thn genes.[4] | Deletion of thnI abolishes thienamycin production.[4] |

| thnU | SARP-family transcriptional activator; essential for cephamycin C biosynthesis, not thienamycin.[4] | |

| Resistance and Transport | ||

| thnS | Metallo-β-lactamase; provides self-resistance to thienamycin.[5] | |

| thnJ | Putative transporter. | |

| thnO | Essential for thienamycin biosynthesis; function not fully elucidated, possibly involved in transport or resistance. | A thnO mutant is a non-producer. |

| Other/Unknown Function | ||

| thnA-D | Flanking genes; not essential for thienamycin biosynthesis. | |

| thnV | Flanking gene; not essential for thienamycin biosynthesis. | |

| thnN | Essential for thienamycin biosynthesis; function not fully elucidated. | A thnN mutant is a non-producer. |

Biosynthetic and Regulatory Pathways

The production of thienamycin involves a complex interplay of enzymatic reactions and tight regulatory control. The biosynthetic pathway can be broadly divided into the formation of the carbapenem core, the synthesis and attachment of the side chains, and final modifying steps. The expression of the biosynthetic genes is controlled by at least one key transcriptional activator, ThnI.

Thienamycin Biosynthetic Pathway

The biosynthesis of thienamycin begins with the formation of the carbapenam nucleus, a reaction catalyzed by the products of the thnE and thnM genes.[2] A key feature of thienamycin biosynthesis is the origin of its C2-cysteaminyl side chain. It is now understood that this side chain is derived from coenzyme A through a series of enzymatic cleavages carried out by ThnR, ThnH, and ThnT.[3][6] This pathway is a notable departure from earlier hypotheses that proposed the direct incorporation of cysteine.[7] The C6-hydroxyethyl side chain is formed through the action of the radical SAM methylase, ThnK.[2] The final steps in the pathway are thought to involve desaturation of the carbapenem ring, a reaction likely catalyzed by the dioxygenase ThnG.[1]

Regulatory Network of the thn Gene Cluster

The expression of the thienamycin biosynthetic genes is, at least in part, under the control of the LysR-type transcriptional regulator, ThnI.[4] Deletion of thnI results in the complete abolishment of thienamycin production. ThnI has been shown to be a transcriptional activator for a regulon that includes at least nine other thn genes: thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, and thnQ.[4] The expression of thnI itself is thought to be autoregulated. While a quorum-sensing system has been identified within the cluster, its specific role in regulating thienamycin biosynthesis is yet to be fully elucidated.[8]

Experimental Protocols

The elucidation of the genetic basis of thienamycin production has relied on a variety of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Inactivation by Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in Streptomyces species, which has been applied to the study of the thn gene cluster.